N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide
Description
N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[62102,7]undeca-2,4,6-triene-11-carboxamide is a complex organic compound with a unique structure that combines elements of indole and tricyclic systems
Properties
IUPAC Name |
N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-27(25,26)22-12-11-15-16(7-4-8-17(15)22)21-20(24)23-18-9-10-19(23)14-6-3-2-5-13(14)18/h2-8,18-19H,9-12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTIWZPSXLOVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C(C=CC=C21)NC(=O)N3C4CCC3C5=CC=CC=C45 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the indole moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonylation of the indole derivative using a sulfonyl chloride in the presence of a base.
Construction of the tricyclic system: This can be accomplished through a series of cyclization reactions, often involving intramolecular Diels-Alder reactions or other cycloaddition processes.
Coupling of the indole and tricyclic systems: The final step involves the formation of the carboxamide linkage, typically through an amide coupling reaction using reagents like carbodiimides or other activating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for certain steps, as well as advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The tricyclic system can be reduced under hydrogenation conditions to yield saturated analogs.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Scientific Research Applications
N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers with unique mechanical or thermal properties.
Mechanism of Action
The mechanism of action of N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[6.2.1.02,7]undeca-4-ene: A structurally related compound used in polymer chemistry.
Indole derivatives: Compounds like indomethacin and tryptophan, which share the indole moiety.
Uniqueness
N-(1-methylsulfonyl-2,3-dihydroindol-4-yl)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carboxamide is unique due to its combination of indole and tricyclic systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
